笼式维甲酸

描述

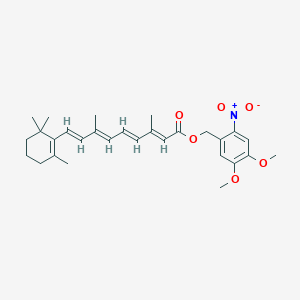

“Caged Retinoic Acid” is a photoactivatable form of Retinoic Acid . It has a CAS Number of 1040124-47-7, a molecular weight of 495.6, and a molecular formula of C29H37NO6 . It is a caged form of Retinoic Acid, which is the oxidized carboxylic acid form of retinol, known in the dietary context as Vitamin A .

Synthesis Analysis

The production of Retinoic Acid from retinol requires two consecutive enzymatic reactions catalyzed by different sets of dehydrogenases . The retinol is first oxidized into retinal, which is then oxidized into Retinoic Acid .

Molecular Structure Analysis

Retinoic Acid exerts its molecular actions mainly through Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) nuclear receptors . These receptors are regulated by retinoids, i.e., Retinoic Acid (RA) and its analogs, as receptor agonists .

Chemical Reactions Analysis

Retinoic Acid metabolism involves the conversion of retinol to Retinoic Acid through two oxidative steps: first, retinol is oxidized reversibly to retinaldehyde, and then retinaldehyde is oxidized irreversibly to Retinoic Acid . Excess Retinoic Acid is inactivated by conversion to hydroxylated derivatives .

Physical And Chemical Properties Analysis

Retinoids, including “Caged Retinoic Acid”, are characterized by a large hydrophobic moiety, making these compounds poorly soluble in water . The aqueous solubilities of three naturally occurring retinoids were found to be 60, 110, and 210nM for retinol, retinal, and retinoic acid, respectively .

科学研究应用

发育信号和细胞分化

维甲酸 (RA) 在胚胎学和分子生物学中起着至关重要的作用。它会改变细胞分化模式,有可能以有组织的方式复制胚胎的部分。RA 还充当一个启动差异基因表达的开关,导致细胞分化,使其在脊椎动物发育系统中至关重要 (Summerbell & Maden, 1990).

药理优化

研究旨在提高局部应用 RA 的药理活性,同时降低毒性和提高化学稳定性。这涉及探索一系列体外和体内测试系统来评估 RA 及其衍生物,重点关注它们对细胞增殖、分化和炎症的影响 (Shroot, 1986).

维甲酸受体在癌症治疗中的作用

类维生素 A 通过与维甲酸受体 (RAR) 结合来调节关键的生物过程,包括细胞生长和凋亡。了解这些结合蛋白和核受体的功能有助于开发用于癌症治疗和预防的特异性化合物 (Bushue & Wan, 2010).

在器官发生中的作用

RA 对脊椎动物的器官发生至关重要。它在早期发育中组织躯干,并有助于形成包括眼睛在内的多个器官。RA 可能主要以旁分泌方式发挥作用,控制多能细胞的分化 (Duester, 2008).

对眼表面的影响

RA 改善眼表面的伤口愈合,并在角膜、结膜和缘部细胞分化中起着至关重要的作用。然而,它的过浓度会产生不利影响,包括由于其对睑板腺的影响而产生的干眼症状 (Samarawickrama et al., 2015).

在白血病中的治疗用途

RA 已被发现可有效诱导急性早幼粒细胞白血病 (APL) 细胞分化为成熟粒细胞。APL 中的 t(15;17) 易位将 RARα 基因与一个新的转录位点融合,这表明 RA 受体 α 与白血病发生有关 (Thé et al., 1990).

化学预防和分化治疗

类维生素 A 在维持上皮分化中至关重要,在表皮癌的化学预防和分化治疗中发挥着重要作用。它们通过核 RAR 和 9-顺维甲酸受体控制基因表达,对多种形式的癌症有效 (Hansen et al., 2000).

作用机制

安全和危害

“Caged Retinoic Acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) .

未来方向

There is ongoing research into the role of the Retinoic Acid pathway and its downstream gene activation in relation to cancer progression . Future directions include exploring ways of targeting the Retinoic Acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes . This could make tumor cells sensitive to treatment and improve the progression-free survival of patients .

属性

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO6/c1-20(13-14-24-22(3)12-9-15-29(24,4)5)10-8-11-21(2)16-28(31)36-19-23-17-26(34-6)27(35-7)18-25(23)30(32)33/h8,10-11,13-14,16-18H,9,12,15,19H2,1-7H3/b11-8+,14-13+,20-10+,21-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWJSGSQUHALBL-KMUUSORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)

![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)

![1-{(2R)-2-[(tert-Butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474243.png)

![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)

![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)

![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)

![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)

![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1474251.png)